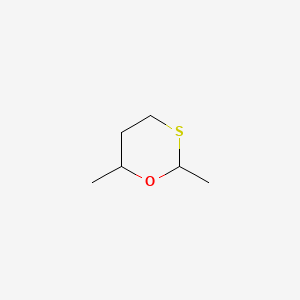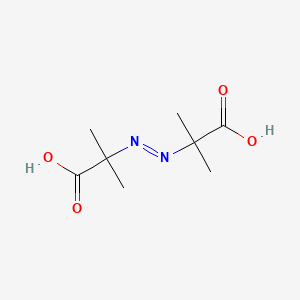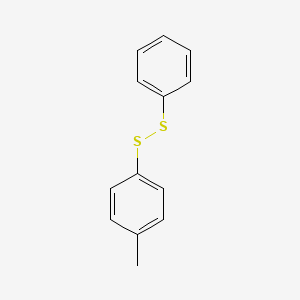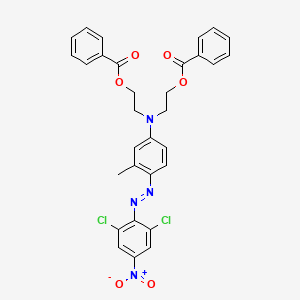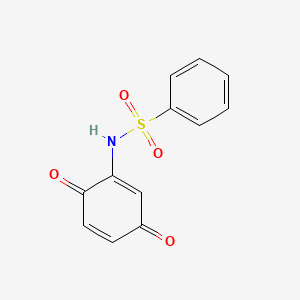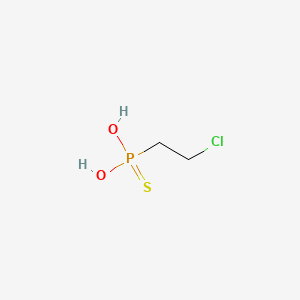
Phosphonothioic acid, (2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphonothioic acid, (2-chloroethyl)-, involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Phosphonothioic acid, (2-chloroethyl)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioic acid group to a phosphonic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphonothioic acid, (2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of phosphonothioic acid, (2-chloroethyl)-, involves its conversion to ethylene in biological systems. Ethylene is a potent regulator of plant growth and ripeness. When applied to plants, the compound is metabolized to release ethylene, which then exerts its effects on the plant’s growth and development .
Comparison with Similar Compounds
Phosphonothioic acid, (2-chloroethyl)-, can be compared to other similar compounds, such as:
2-Hydroxyethylphosphonic acid: This compound is a major metabolite of ethephon and has similar properties.
Bendamustine Related Compound D: This compound, although structurally different, also contains a 2-chloroethyl group and is used in pharmaceutical applications.
Phosphonothioic acid, (2-chloroethyl)-, is unique due to its specific chemical structure and the presence of the phosphonothioic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32403-58-0 |
|---|---|
Molecular Formula |
C2H6ClO2PS |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloroethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c3-1-2-6(4,5)7/h1-2H2,(H2,4,5,7) |
InChI Key |
AHEJETSIRUFWPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)P(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


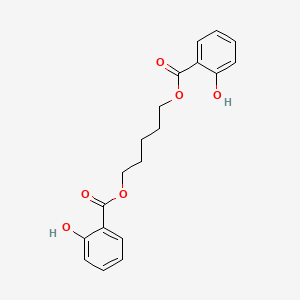

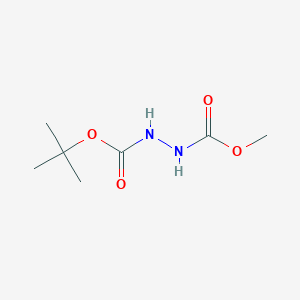
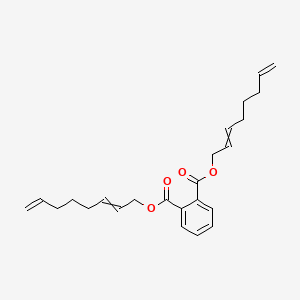
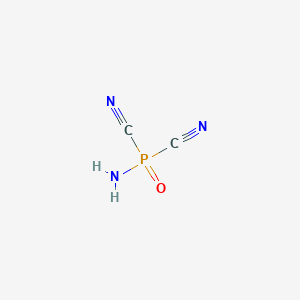
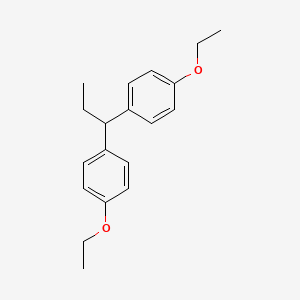


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
